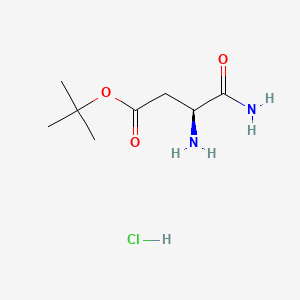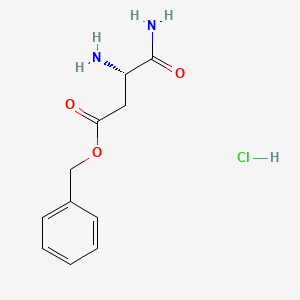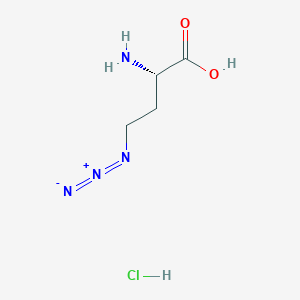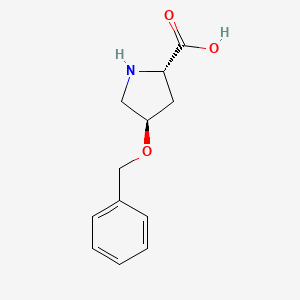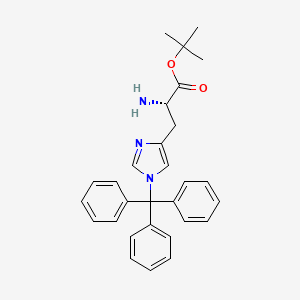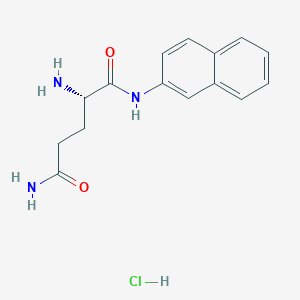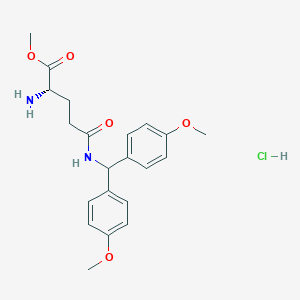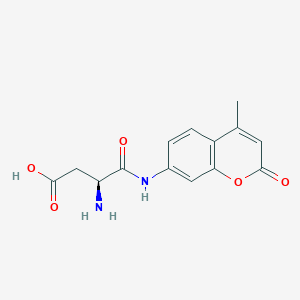
H-Asp-AMC
Übersicht
Beschreibung
H-Asp-AMC, also known as H-Asp(AMC)-OH, is an amino acid derivative and a fluorescent dye . It does not inhibit glycine transport at a concentration of 0.25 mM .
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are general methods for synthesizing similar compounds. For instance, di- and tri-peptidyl aldehydes have been synthesized to overcome the susceptibility to proteolysis, the intrinsic instability, and the scarce membrane permeability of the current inhibitors . Another method involves the Fmoc synthesis, purification, and mass spectral analysis of the multiphosphorylated sequence H-[Asp-(Ser(P))2]3-Asp-OH from phosphophoryn, a protein involved in dentine mineralization .
Molecular Structure Analysis
This compound has a molecular weight of 290.27 and a formula of C14H14N2O5 . It contains a total of 36 bonds: 22 non-H bonds, 10 multiple bonds, 4 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic ester, 1 aliphatic secondary amide, and 1 hydroxyl group .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 290.27 and a formula of C14H14N2O5 . It should be stored away from direct sunlight, at -20°C for 3 years in powder form, or at -80°C for 1 year in solvent .
Wissenschaftliche Forschungsanwendungen
Biomarker für Diagnostik und klinische Studien
H-Asp-AMC wird bei der Validierung des Aspartylglucosaminidase (AGA)-Aktivitätsassays für menschliche Serumproben verwendet {svg_1}. Dieser Assay ist entscheidend für die Etablierung eines Biomarkers für Diagnostik und klinische Studien {svg_2}. Der validierte AGA-Aktivitätsassay eignet sich für die Beurteilung der AGA-Aktivität im Serum gesunder Spender und AGU-Patienten und kann zur Diagnose von AGU und möglicherweise zur Verfolgung eines Behandlungseffekts verwendet werden {svg_3}.
Enzymaktivitätsmessung
Die Messung der AGA-Enzymaktivität in menschlichen Fibroblasten und Leukozyten unter Verwendung eines fluorometrischen Substrats Asp-AMC (L-Asparaginsäure β-(7-Amido-4-methylcumarin)) wurde ursprünglich von Mononen et al. und Voznyi et al {svg_4} vorgeschlagen. Diese Methode wird in der wissenschaftlichen Forschung häufig zur Messung der Enzymaktivität eingesetzt.
Inhibitor für humane Caspase-3
This compound wird bei der Entwicklung von Inhibitoren für humane Caspase-3 verwendet {svg_5}. Caspase-3 spielt eine zentrale Rolle als Vollstrecker der Apoptose und hydrolysiert mehrere Proteine, darunter das nukleare Enzym Poly(ADP-Ribose)polymerase (PARP) {svg_6}. Die Hemmung dieser Protease wurde in großem Umfang für therapeutische Zwecke durchgeführt {svg_7}.
Arzneimittelentwicklung
This compound wird in der Arzneimittelentwicklung verwendet, insbesondere bei der Entwicklung von Di- und Tripeptidylaldehyden {svg_8}. Diese Verbindungen hemmen humane Caspase-3 in vitro kompetitiv {svg_9}.
Beeinträchtigung der Apoptose in menschlichen Zellen
Der effektivste Caspase-3-Inhibitor, der this compound umfasst, beeinträchtigt die Apoptose in menschlichen DLD-1-Dickdarmkarzinomzellen {svg_10}.
In-silico-Studien
This compound wird in In-silico-Studien verwendet, um die Bindungsart von humanen Caspase-3-Inhibitoren zu untersuchen {svg_11}. Die vergleichende Analyse von humanen Caspase-3-Inhibitoren zeigt, dass die tLeu-Asp-Sequenz für eine zufriedenstellende Enzyminhibition entscheidend ist {svg_12}.
Wirkmechanismus
Target of Action
H-Asp-AMC is a fluorescent dye and an amino acid derivative . It is primarily used in biochemical assays to measure the activity of certain enzymes, particularly proteases . The primary targets of this compound are these enzymes, such as cathepsins B and L .
Mode of Action
This compound works by acting as a substrate for the target enzymes. The enzymes cleave the compound, separating the AMC (7-amino-4-methylcoumarin) moiety. This cleavage results in the release of fluorescence, which can be measured . The intensity of the fluorescence is directly proportional to the enzymatic activity.
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the target enzymes. For instance, cathepsins B and L, which are lysosomal proteases, play roles in protein degradation and turnover, apoptosis, and other cellular processes . By measuring the activity of these enzymes with this compound, we can gain insights into these biochemical pathways.
Result of Action
The cleavage of this compound by target enzymes results in the release of fluorescence. This allows researchers to measure the activity of the enzymes, providing valuable information about biochemical processes in the sample being studied .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH and temperature of the assay can affect enzyme activity and thus the fluorescence generated. Additionally, the presence of other substances that can interfere with the fluorescence measurement or inhibit the enzymes can also impact the efficacy of this compound .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for H-Asp-AMC were not found, research into similar compounds suggests potential avenues. For instance, future directions for caspase-3 inhibitors, which are similar to this compound, include optimizing pharmacokinetic and activity/selectivity profiles to advance them to deliverable drugs .
Eigenschaften
IUPAC Name |
(3S)-3-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-7-4-13(19)21-11-5-8(2-3-9(7)11)16-14(20)10(15)6-12(17)18/h2-5,10H,6,15H2,1H3,(H,16,20)(H,17,18)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGPGZSFBVEQMU-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10955279 | |
| Record name | 3-Amino-4-hydroxy-4-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10955279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
336616-48-9 | |
| Record name | 3-Amino-4-hydroxy-4-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10955279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



